3-(4-CHLOROPHENYL)-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE
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Overview
Description
3-(4-Chlorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,3-diketones, unsaturated nitriles, or unsaturated ketones under acidic or basic conditions.
Cyclization Reactions: Aminopyrazoles undergo intramolecular cyclization with enaminones or enaminonitriles.
Cross-Coupling Reactions: Sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine.
Industrial Production Methods
Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. These methods include:
Green Synthesis: Utilizing environmentally benign solvents and catalysts to achieve high yields with minimal waste.
Microwave-Assisted Synthesis: Accelerating reaction rates and improving yields through microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities .
Scientific Research Applications
3-(4-Chlorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
3-(4-Chlorophenyl)-7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a chlorophenyl and thiophenyl group, which enhances its biological activity and specificity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-13-3-1-11(2-4-13)14-9-19-20-15(5-7-18-16(14)20)12-6-8-21-10-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXYQZHJCDVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CSC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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